molecular formula C19H15ClFNO2 B11406171 N-(2-chlorobenzyl)-4-fluoro-N-(furan-2-ylmethyl)benzamide

N-(2-chlorobenzyl)-4-fluoro-N-(furan-2-ylmethyl)benzamide

Cat. No.: B11406171
M. Wt: 343.8 g/mol
InChI Key: FLRKABAMHPEBJP-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-4-fluoro-N-(furan-2-ylmethyl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a chlorobenzyl group, a fluoro substituent, and a furan-2-ylmethyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-4-fluoro-N-(furan-2-ylmethyl)benzamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-4-fluoro-N-(furan-2-ylmethyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(2-chlorobenzyl)-4-fluoro-N-(furan-2-ylmethyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-4-fluoro-N-(furan-2-ylmethyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to engage in hydrogen bonding, hydrophobic interactions, and van der Waals forces with its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-chlorobenzyl)-4-fluoro-N-(furan-2-ylmethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C19H15ClFNO2

Molecular Weight

343.8 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-4-fluoro-N-(furan-2-ylmethyl)benzamide

InChI

InChI=1S/C19H15ClFNO2/c20-18-6-2-1-4-15(18)12-22(13-17-5-3-11-24-17)19(23)14-7-9-16(21)10-8-14/h1-11H,12-13H2

InChI Key

FLRKABAMHPEBJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN(CC2=CC=CO2)C(=O)C3=CC=C(C=C3)F)Cl

Origin of Product

United States

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